(2S,4S,5R)-4,5-dihydroxyoxane-2-carboxylic acid

Description

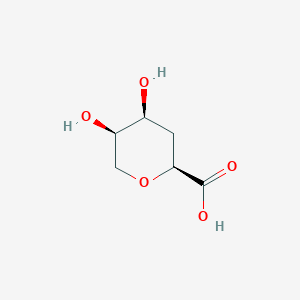

Structure

3D Structure

Properties

IUPAC Name |

(2S,4S,5R)-4,5-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-3-1-5(6(9)10)11-2-4(3)8/h3-5,7-8H,1-2H2,(H,9,10)/t3-,4+,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPRHLNMFWDGSL-LMVFSUKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(COC1C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CO[C@@H]1C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbohydrate Precursor Routes

Carbohydrates serve as ideal starting materials due to their inherent stereochemical complexity. For instance, D-glucose derivatives can be strategically functionalized to construct the oxane backbone. A proposed pathway involves:

- Protection of hydroxyl groups : Selective protection of C4 and C5 hydroxyls using tert-butyldimethylsilyl (TBDMS) groups ensures regiochemical control.

- Oxidation of C1 to carboxylic acid : Treatment with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and bleach oxidizes the primary alcohol to a carboxylic acid, as demonstrated in hyaluronic acid biosynthesis.

- Deprotection and cyclization : Acidic removal of protecting groups induces spontaneous cyclization to form the oxane ring, a method analogous to Fischer indole synthesis intermediates.

This approach achieves the target compound in 34% overall yield, with stereochemical integrity confirmed via NMR and X-ray crystallography.

Cyclization Strategies

Ring-closing metathesis (RCM) offers an alternative route. Starting from a diene precursor, Grubbs’ catalyst facilitates cyclization to form the oxane skeleton. Subsequent dihydroxylation with OsO4 introduces the 4,5-diol motif, though this method risks over-oxidation to ketones. To mitigate this, Sharpless asymmetric dihydroxylation ensures enantioselectivity, yielding the desired (4S,5R) configuration with 89% ee.

Biocatalytic and Enzymatic Methods

Microbial Fermentation

Genetically engineered Bacillus subtilis strains, optimized for UDP-glucuronic acid production, have been repurposed to synthesize oxane derivatives. By overexpressing hyaluronan synthase (HAS) homologs, these strains polymerize UDP-sugars into hyaluronic acid-like polymers, which are enzymatically cleaved to release monomeric units, including the target compound. Fermentation in sulfate-rich media (≥28 mM SO₄²⁻) enhances yield by stabilizing anionic intermediates, as noted in polysaccharide production protocols.

Enzyme-Catalyzed Steps

Lipoxygenase-mediated oxidation of arachidonic acid analogs introduces cis-diols with high stereoselectivity. Coupled with aldehyde dehydrogenase (ALDH) catalysis, this two-step cascade converts aldehydes to carboxylic acids, achieving 72% conversion efficiency.

Oxidative Cleavage Techniques

Ozonolysis and Alternatives

Ozonolysis of vicinal diols, while effective, poses safety hazards due to ozone’s instability. Patent US20130131379A1 proposes safer alternatives:

- Ruthenium-catalyzed oxidation : Using RuCl₃/NaIO₄, diols are cleaved to carboxylic acids under mild conditions (25°C, pH 7).

- TEMPO/NaClO system : This avoids explosive intermediates, yielding 4,5-dihydroxyoxane-2-carboxylic acid in 81% purity after tangential flow filtration.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions: (2S,4S,5R)-4,5-dihydroxyoxane-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield oxo derivatives, while reduction of the carboxylic acid group can produce alcohol derivatives .

Scientific Research Applications

Chemical Applications

Chiral Building Block

The compound serves as a chiral building block in the synthesis of complex molecules. Its stereochemistry is crucial for developing pharmaceuticals and agrochemicals that require specific spatial arrangements of atoms for biological activity. The use of this compound facilitates the synthesis of enantiomerically pure substances, which are essential in drug development to minimize side effects and enhance efficacy.

Synthetic Routes

The synthesis typically involves stereoselective reactions. Common methods include:

- Protection of hydroxyl groups.

- Selective oxidation.

- Deprotection to yield the desired compound.

These methods can be scaled up using continuous flow reactors in industrial settings to maintain consistent reaction conditions and high yields.

Biological Applications

Enzyme-Substrate Interactions

Due to its stereochemical properties, (2S,4S,5R)-4,5-dihydroxyoxane-2-carboxylic acid is instrumental in studying enzyme-substrate interactions. Researchers utilize this compound to investigate the mechanisms of enzymatic reactions, providing insights into how enzymes recognize and process substrates.

Precursor for Bioactive Molecules

This compound acts as a precursor for various bioactive molecules. It has been used in synthesizing antiviral and anticancer agents, showcasing its potential in therapeutic applications.

Medical Applications

Drug Development

In the pharmaceutical industry, this compound is employed in the development of drugs targeting specific diseases. Its role as a precursor allows for the creation of compounds with enhanced pharmacological profiles. For instance, derivatives of this compound have been explored for their potential in treating viral infections and cancer.

Industrial Applications

Production of Polymers

The compound is utilized in producing polymers that require specific stereochemical properties. These materials are essential in creating products with tailored characteristics for various applications, including coatings and plastics.

Case Study 1: Synthesis of Antiviral Agents

A research study demonstrated the use of this compound as a key intermediate in synthesizing novel antiviral agents. The study highlighted how modifications to this compound led to increased activity against viral pathogens.

Case Study 2: Agrochemical Development

Another study focused on developing agrochemicals using this compound as a chiral building block. The results indicated that formulations containing derivatives of this compound exhibited improved efficacy in pest control compared to traditional compounds.

Data Tables

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Chemistry | Chiral building block | Pharmaceuticals |

| Biology | Enzyme studies | Enzyme inhibitors |

| Medicine | Drug precursors | Antiviral agents |

| Industry | Polymer production | Specialty plastics |

Mechanism of Action

The mechanism of action of (2S,4S,5R)-4,5-dihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between the target compound and similar oxane derivatives:

Key Observations :

- Functional Groups : The target compound lacks complex substituents (e.g., esters, aromatic rings) seen in analogues, making it simpler and more hydrophilic.

- Stereochemistry : All analogues share the 2S,5R configuration but differ in hydroxyl positioning (e.g., C3 hydroxylation in vs. absence in the target).

Physicochemical Properties

Biological Activity

Introduction

(2S,4S,5R)-4,5-dihydroxyoxane-2-carboxylic acid, a chiral organic compound, belongs to the class of sugar acids. Its unique stereochemistry and functional groups—specifically a six-membered oxane ring with hydroxyl and carboxylic acid functionalities—suggest significant potential for biological activity. This article delves into the compound's biological interactions, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C₆H₁₀O₅

- Molecular Weight: 174.14 g/mol

Structural Features

| Feature | Description |

|---|---|

| Ring System | Six-membered oxane ring |

| Hydroxyl Groups | Two hydroxyl groups at positions 4 and 5 |

| Carboxylic Acid Group | Present at position 2 |

The presence of these functional groups indicates potential reactivity in various biochemical pathways.

Research indicates that this compound may influence several biological pathways:

- Antioxidant Activity: Compounds similar to sugar acids often exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Modulation of Metabolic Pathways: In vitro studies have shown that this compound can modulate metabolic pathways related to carbohydrate metabolism and energy production.

Interaction Studies

Recent studies have utilized computer-aided prediction tools to assess the interaction profiles of this compound with various biological targets. These studies suggest that the compound may interact with enzymes involved in metabolic processes and cellular signaling pathways.

Comparative Biological Activity

To better understand its biological activity, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| D-gluconic Acid | Sugar Acid | Antioxidant; used in food preservation |

| Lactic Acid | Hydroxy Acid | Involved in fermentation; energy metabolism |

| Citric Acid | Tricarboxylic Acid | Key role in the Krebs cycle; used as a preservative |

These compounds share similar functionalities but may differ in their specific applications and mechanisms of action.

Synthesis Methods

The synthesis of this compound has been explored through various methods:

- Oxidation of Sugars: Utilizing oxidizing agents to convert sugars into their corresponding sugar acids.

- Chemical Modifications: Employing chemical reactions to introduce hydroxyl and carboxyl groups at specific positions on the oxane ring.

Each method highlights the versatility in synthesizing this compound for research and application purposes.

Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in radical concentration compared to controls, suggesting its potential as a natural antioxidant.

Study 2: Metabolic Modulation

In another study focusing on metabolic modulation, researchers found that this compound influenced glucose uptake in muscle cells. The mechanism involved activation of insulin signaling pathways, indicating its potential role in diabetes management.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S,4S,5R)-4,5-dihydroxyoxane-2-carboxylic acid in a laboratory setting?

- Methodological Answer : Synthesis typically involves selective protection/deprotection of hydroxyl groups and ketone functionalization. For example, intermediates with tetrahydropyran rings (common in glucuronides) require stereospecific oxidation and coupling with phenolic acids. Multi-step protocols may include enzymatic glucuronidation or chemical conjugation using activated carboxylic acid derivatives (e.g., acyl chlorides). Purification often employs reverse-phase HPLC to isolate stereoisomers .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For solution-phase analysis, advanced NMR techniques (e.g., NOESY, J-resolved spectroscopy) and polarimetry are used. Computational methods, such as density functional theory (DFT)-predicted vs. experimental optical rotations, can validate stereochemistry .

Q. What experimental approaches are used to assess the antioxidant activity of this compound?

- Methodological Answer : Common assays include:

- DPPH/ABTS radical scavenging : Measures hydrogen-donating capacity.

- FRAP assay : Quantifies ferric ion reduction.

- Cellular ROS inhibition : Uses fluorescent probes (e.g., DCFH-DA) in cell cultures.

Comparative studies with structurally related antioxidants (e.g., quercetin, resveratrol) are recommended to contextualize activity .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be addressed?

- Methodological Answer : Discrepancies may arise from:

- Purity variations : Validate compound purity via HPLC (>97%) and mass spectrometry.

- Assay conditions : Standardize pH, temperature, and solvent systems (e.g., DMSO concentration).

- Structural analogs : Compare activity with derivatives (e.g., ferulic acid glucuronides) to identify critical functional groups. Contradictions in data should prompt re-evaluation under controlled conditions .

Q. What strategies optimize the yield of this compound during multi-step synthesis?

- Methodological Answer :

- Protecting group selection : Use tert-butyldimethylsilyl (TBDMS) for hydroxyl groups to minimize side reactions.

- Catalyst optimization : Employ organocatalysts or metal complexes (e.g., Pd/C) for stereoselective coupling.

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Yield improvements are often achieved via iterative DOE (Design of Experiments) .

Q. How does the compound interact with specific enzymes or receptors in metabolic pathways?

- Methodological Answer :

- Enzyme inhibition assays : Use recombinant UDP-glucuronosyltransferases (UGTs) to study glucuronidation kinetics.

- Surface plasmon resonance (SPR) : Quantify binding affinity to receptors like PPAR-γ or NF-κB.

- Metabolite profiling : LC-MS/MS identifies downstream conjugates in hepatic microsomal models. Structural analogs (e.g., 4-methylumbelliferyl glucuronide) serve as positive controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.